P-METHYOXYPHENOL CARBANILATE
Overview
Description
P-Methoxyphenol carbanilate is an organic compound that belongs to the class of phenolic esters. It is derived from p-methoxyphenol and carbanilic acid. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of p-methoxyphenol carbanilate typically involves the esterification of p-methoxyphenol with carbanilic acid. One common method includes dissolving anisole, a bromine source, and an oxidant in an organic solvent . Another method involves the hydrogenation of p-methoxyphenol using a catalyst composed of precious metals and other components like ferrum, cobalt, nickel, silver, and rhenium .
Industrial Production Methods
Industrial production of p-methoxyphenol carbanilate often employs large-scale esterification processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
P-Methoxyphenol carbanilate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Hydrogenation reactions can reduce it to simpler phenolic compounds.
Substitution: It can participate in nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Strong bases or acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various quinones, reduced phenolic compounds, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
P-Methoxyphenol carbanilate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of p-methoxyphenol carbanilate involves its interaction with various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells . Additionally, it can inhibit certain enzymes and modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
P-Cresol: Similar in structure but differs in its substituent groups and reactivity.
P-Methoxyphenol: Shares the methoxy group but lacks the carbanilate moiety, leading to different chemical properties and applications.
Phenolic Esters: A broad class of compounds with varying substituents that influence their reactivity and applications
Uniqueness
P-Methoxyphenol carbanilate is unique due to its specific combination of the methoxy group and carbanilate moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
(4-methoxyphenyl) N-phenylcarbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-12-7-9-13(10-8-12)18-14(16)15-11-5-3-2-4-6-11/h2-10H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZNBJVONJHCEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30172789 | |
Record name | p-Methyoxyphenol carbanilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30172789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19219-48-8 | |
Record name | p-Methyoxyphenol carbanilate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019219488 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Methyoxyphenol carbanilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30172789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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